3-methyl-5-phenylimidazo[4,3-b][1,3]thiazole
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Overview
Description
3-methyl-5-phenylimidazo[4,3-b][1,3]thiazole is a heterocyclic compound that features both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-phenylimidazo[4,3-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with α-bromoacetophenone under basic conditions to form the imidazo[4,3-b][1,3]thiazole ring system . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-phenylimidazo[4,3-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted imidazo[4,3-b][1,3]thiazole derivatives.
Scientific Research Applications
3-methyl-5-phenylimidazo[4,3-b][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-5-phenylimidazo[4,3-b][1,3]thiazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-methyl-5-phenylimidazo[4,3-b][1,3]thiazole can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Thiazolo[4,5-b]pyridine: Shares the thiazole ring but has a different arrangement of atoms, leading to distinct properties.
Benzothiazole: Contains a thiazole ring fused with a benzene ring, exhibiting different chemical reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of the imidazole and thiazole rings, which imparts unique chemical and biological properties .
Properties
CAS No. |
883-34-1 |
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Molecular Formula |
C12H10N2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
3-methyl-5-phenylimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H10N2S/c1-9-8-15-11-7-13-12(14(9)11)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
AGDPEPGROSZXIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=CN=C(N12)C3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
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